molecular formula C22H18N4O8S B11555069 4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-diethylbenzenesulfonamide

4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-diethylbenzenesulfonamide

Cat. No.: B11555069
M. Wt: 498.5 g/mol
InChI Key: DYJOGQLSIXGPBX-UHFFFAOYSA-N
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Description

4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-diethylbenzenesulfonamide is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives This compound is characterized by its unique structure, which includes a benzo[de]isoquinoline core substituted with nitro groups and a sulfonamide moiety

Preparation Methods

The synthesis of 4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-diethylbenzenesulfonamide involves multiple steps. One common synthetic route starts with the preparation of the benzo[de]isoquinoline core, which can be achieved through the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The resulting intermediate is then further functionalized to introduce the nitro groups and the sulfonamide moiety. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-diethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide moiety can undergo nucleophilic substitution reactions. Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines.

Scientific Research Applications

4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-diethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets. The nitro groups and the benzo[de]isoquinoline core play a crucial role in its activity. The compound can undergo photoinduced electron transfer (PET) and photoinduced charge transfer (PCT) processes, which are essential for its function as a chemosensor . These processes involve the transfer of electrons or charge between the compound and its target, leading to detectable changes in fluorescence or color.

Comparison with Similar Compounds

Similar compounds to 4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-diethylbenzenesulfonamide include other benzo[de]isoquinoline derivatives and naphthalimide systems. These compounds share structural similarities but differ in their functional groups and specific applications. For example:

Properties

Molecular Formula

C22H18N4O8S

Molecular Weight

498.5 g/mol

IUPAC Name

4-(5,8-dinitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C22H18N4O8S/c1-3-23(4-2)35(33,34)17-7-5-14(6-8-17)24-21(27)18-11-15(25(29)30)9-13-10-16(26(31)32)12-19(20(13)18)22(24)28/h5-12H,3-4H2,1-2H3

InChI Key

DYJOGQLSIXGPBX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N2C(=O)C3=CC(=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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